molecular formula C14H14FNOS B14390335 N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide CAS No. 87433-20-3

N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide

Cat. No.: B14390335
CAS No.: 87433-20-3
M. Wt: 263.33 g/mol
InChI Key: GHLQOOSBCQFBAT-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide functional group attached to a benzene ring, which is further substituted with a fluorophenyl group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-fluoroaniline with 4-dimethylbenzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfonamide.

    Reduction: N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biological pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)-N-methylbenzene-1-sulfinamide
  • N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfonamide
  • N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-amine

Uniqueness

N-(3-Fluorophenyl)-N,4-dimethylbenzene-1-sulfinamide is unique due to the presence of both a fluorophenyl group and a dimethyl group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

87433-20-3

Molecular Formula

C14H14FNOS

Molecular Weight

263.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-N,4-dimethylbenzenesulfinamide

InChI

InChI=1S/C14H14FNOS/c1-11-6-8-14(9-7-11)18(17)16(2)13-5-3-4-12(15)10-13/h3-10H,1-2H3

InChI Key

GHLQOOSBCQFBAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)F

Origin of Product

United States

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